6-Bromo-2-methylthiazolo[4,5-b]pyrazine
Overview
Description
6-Bromo-2-methylthiazolo[4,5-b]pyrazine is an organic compound with the molecular formula C6H4BrN3S.
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Bromo-2-methylthiazolo[4,5-b]pyrazine can be synthesized by reacting 2-methylthiazolo[4,5-b]pyrazine with hydrogen bromide (HBr). This reaction is typically carried out under basic conditions to increase the efficiency of the reaction . The reaction conditions involve maintaining a controlled temperature and using appropriate solvents to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the compound can be produced on a larger scale using similar synthetic routes as described above. Industrial production would involve optimizing reaction conditions, scaling up the reaction, and ensuring the purity and quality of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-methylthiazolo[4,5-b]pyrazine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of various derivatives.
Condensation Reactions: It can undergo condensation reactions, such as the Knoevenagel condensation, to form olefins.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Condensation: Weak amine bases are used in the presence of aldehydes for Knoevenagel condensation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thiazolo[4,5-b]pyrazine derivatives, while condensation reactions can produce olefin-containing compounds .
Scientific Research Applications
6-Bromo-2-methylthiazolo[4,5-b]pyrazine has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Bromo-2-methylthiazolo[4,5-b]pyrazine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various biochemical reactions, potentially inhibiting or activating specific enzymes and receptors. The exact molecular targets and pathways depend on the specific application and the derivatives being studied .
Comparison with Similar Compounds
Similar Compounds
2-Methylthiazolo[4,5-b]pyrazine: A closely related compound without the bromine substitution.
Benzothiazoles: Similar fused ring structures but with different electronic properties.
Thiazolo[4,5-b]pyridines: Compounds with similar thiazole and pyrazine rings but different substituents.
Uniqueness
6-Bromo-2-methylthiazolo[4,5-b]pyrazine is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various synthetic and research applications .
Properties
IUPAC Name |
6-bromo-2-methyl-[1,3]thiazolo[4,5-b]pyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3S/c1-3-9-5-6(11-3)10-4(7)2-8-5/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYGQNATXHJNJTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=C(N=C2S1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30557092 | |
Record name | 6-Bromo-2-methyl[1,3]thiazolo[4,5-b]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30557092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87444-41-5 | |
Record name | 6-Bromo-2-methylthiazolo[4,5-b]pyrazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=87444-41-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromo-2-methyl[1,3]thiazolo[4,5-b]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30557092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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